4,5-Bis-(4-methoxyanilino)phthalimide
Description
4,5-Bis-(4-methoxyanilino)phthalimide (referred to here by its systematic name to avoid abbreviations) is a dianilino-phthalimide derivative distinguished by two 4-methoxyanilino substituents attached to the phthalimide core. This compound has garnered significant attention for its ability to directly antagonize prion strains resistant to other amyloid-disrupting agents, such as epigallocatechin-3-gallate (EGCG). Studies demonstrate that it synergizes with EGCG to eliminate diverse prion conformations, including those resistant to EGCG alone, by disrupting inter- and intramolecular prion contacts . Its unique mechanism involves targeting strain-specific amyloid structures, enabling therapeutic eradication of prion-associated neurodegenerative disorders .
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5,6-bis(4-methoxyanilino)isoindole-1,3-dione |
InChI |
InChI=1S/C22H19N3O4/c1-28-15-7-3-13(4-8-15)23-19-11-17-18(22(27)25-21(17)26)12-20(19)24-14-5-9-16(29-2)10-6-14/h3-12,23-24H,1-2H3,(H,25,26,27) |
InChI Key |
SNNZHOLVTLIFSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)OC |
Synonyms |
4,5-bis(4-methoxyanilino)phthalimide DAPH-12 |
Origin of Product |
United States |
Comparison with Similar Compounds
4,5-Bis(4-fluoroanilino)phthalimide
- Substituents: 4-fluoroanilino groups.
- Key Differences: Fluorine atoms prevent metabolic hydroxylation observed in the parent compound (4,5-dianilino-phthalimide, DAPH-1), enhancing stability and selectivity .
- Activity : Potent inhibitor of epidermal growth factor (EGF) receptor tyrosine kinase (IC₅₀ = 0.3 µM) and protein kinase Cβ2. Demonstrates antitumor efficacy in vivo by blocking EGF receptor signaling without affecting other receptor tyrosine kinases (e.g., platelet-derived growth factor receptor) .
- Comparison: While this compound targets amyloids, this fluoro-substituted analog focuses on kinase inhibition, illustrating how halogen vs. methoxy groups dictate target specificity.
4-(4′-Hydroxyanilino)-5-anilinophthalimide
- Substituents: One hydroxylated anilino group.
- Key Differences : Generated via microbial hydroxylation of DAPH-1 by Cunninghamella species .
- Activity : Reduced kinase inhibition compared to DAPH-2 due to altered metabolic stability.
- Comparison: Highlights the impact of hydroxylation on bioavailability and activity, contrasting with the methoxy group’s resistance to metabolic modification in this compound .
Anticancer Phthalimides
- Example : Thalidomide analogs with phthalimide cores.
- Activity: Bind cereblon via phthalimide-acceptor features, modulating ubiquitination pathways. However, this compound lacks this cereblon-binding pharmacophore, instead targeting amyloids directly .
Anticonvulsant Phthalimides
- Example : N-alkenyl/alkinyl phthalimides (e.g., compound 10).
- Activity: Superior anticonvulsant activity in maximal electroshock (MES) and subcutaneous metrazol (ScMet) tests compared to N-phenoxyalkyl derivatives.
- Comparison: Alkyne substituents enhance activity, whereas this compound’s methoxy groups confer prion specificity .
Anti-Inflammatory Phthalimides
- Example : Phthalimide IIh (hydroxyl groups at C-4/C-6).
- Activity: Inhibits nitric oxide (NO) production (IC₅₀ = 8.7 µg/mL) by suppressing inducible nitric oxide synthase (iNOS) expression in macrophages .
- Comparison : Polar hydroxyl groups enhance anti-inflammatory effects, contrasting with the lipophilic methoxy groups in the prion-targeting compound .
Antidiabetic Phthalimides
- Example: Phthalimide-phenoxy-1,2,3-triazole derivatives.
- Activity : α-Glucosidase inhibition (IC₅₀ = 12–45 µM), generally less potent than benzimidazole analogs.
- Comparison: Demonstrates that non-anilino substituents (e.g., triazoles) reduce efficacy compared to methoxy-anilino groups in prion eradication .
Data Table: Key Comparative Features
Mechanistic and Structural Insights
- Prion Specificity: The methoxy groups in this compound enhance hydrophobic interactions with amyloid structures, enabling strain-selective binding. This contrasts with fluorine’s electron-withdrawing effects in kinase inhibitors .
- Synergy with EGCG: Combats prion strain diversity by targeting complementary conformations, a feature absent in non-amyloid-focused phthalimides .
- Metabolic Stability : Methoxy groups resist hydroxylation, unlike hydroxylated analogs, ensuring sustained activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
